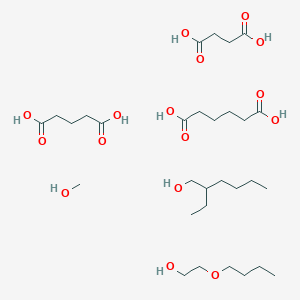

Butanedioic acid;2-butoxyethanol;2-ethylhexan-1-ol;hexanedioic acid;methanol;pentanedioic acid

Description

The compound “Butanedioic acid; 2-butoxyethanol; 2-ethylhexan-1-ol; hexanedioic acid; methanol; pentanedioic acid” is a mixture of several distinct chemicals, each with unique properties and applications. These compounds are:

Butanedioic acid:

2-Butoxyethanol: - an organic solvent with the formula C6H14O2.

2-Ethylhexan-1-ol: - a branched-chain fatty alcohol with the formula C8H18O.

Hexanedioic acid:

Methanol: - the simplest alcohol with the formula CH3OH.

Pentanedioic acid:

Properties

CAS No. |

68954-46-1 |

|---|---|

Molecular Formula |

C30H60O16 |

Molecular Weight |

676.8 g/mol |

IUPAC Name |

butanedioic acid;2-butoxyethanol;2-ethylhexan-1-ol;hexanedioic acid;methanol;pentanedioic acid |

InChI |

InChI=1S/C8H18O.C6H10O4.C6H14O2.C5H8O4.C4H6O4.CH4O/c1-3-5-6-8(4-2)7-9;7-5(8)3-1-2-4-6(9)10;1-2-3-5-8-6-4-7;6-4(7)2-1-3-5(8)9;5-3(6)1-2-4(7)8;1-2/h8-9H,3-7H2,1-2H3;1-4H2,(H,7,8)(H,9,10);7H,2-6H2,1H3;1-3H2,(H,6,7)(H,8,9);1-2H2,(H,5,6)(H,7,8);2H,1H3 |

InChI Key |

ASXFHLSYOJADMB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(CC)CO.CCCCOCCO.CO.C(CCC(=O)O)CC(=O)O.C(CC(=O)O)CC(=O)O.C(CC(=O)O)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Butanedioic Acid

Butanedioic acid can be synthesized through the catalytic hydrogenation of maleic acid or maleic anhydride using catalysts like nickel or palladium under high-pressure conditions . It can also be produced via microbial fermentation methods .

2-Butoxyethanol

2-Butoxyethanol is commonly obtained through the ethoxylation reaction of butanol and ethylene oxide in the presence of a catalyst . Another method involves the etherification of butanol with 2-chloroethanol .

2-Ethylhexan-1-ol

2-Ethylhexan-1-ol is typically produced by the aldol condensation of butyraldehyde, followed by hydrogenation .

Hexanedioic Acid

Hexanedioic acid is industrially produced from cyclohexane through a two-step oxidation process involving cyclohexanol and cyclohexanone .

Methanol

Methanol is primarily produced from natural gas through a process involving steam reforming to produce synthesis gas, followed by catalytic conversion to methanol .

Pentanedioic Acid

Pentanedioic acid can be synthesized through the oxidation of cyclopentane or by the fermentation of sugars using specific bacterial strains .

Chemical Reactions Analysis

Butanedioic Acid

Oxidation: Butanedioic acid can undergo oxidation to form various products, including fumaric acid.

Esterification: Reacts with alcohols to form esters.

Dehydration: Forms cyclic anhydrides when heated.

2-Butoxyethanol

Oxidation: Can be oxidized to butoxyacetic acid.

Esterification: Reacts with acetic acid to form 2-butoxyethyl acetate.

2-Ethylhexan-1-ol

Oxidation: Can be oxidized to 2-ethylhexanoic acid.

Esterification: Forms esters with carboxylic acids.

Hexanedioic Acid

Polymerization: Used in the production of nylon-6,6 through polycondensation with hexamethylenediamine.

Methanol

Oxidation: Can be oxidized to formaldehyde.

Pentanedioic Acid

Polymerization: Used in the production of polyesters.

Scientific Research Applications

Butanedioic Acid

Biotechnology: Used in microbial fermentation processes.

Pharmaceuticals: Intermediate in drug synthesis.

2-Butoxyethanol

Industrial Solvent: Used in paints, coatings, and cleaning products.

Pharmacokinetics: Studied for its effects on human health.

2-Ethylhexan-1-ol

Plasticizers: Used in the production of plasticizers for PVC.

Solvents: Used in coatings and adhesives.

Hexanedioic Acid

Nylon Production: Key monomer in the production of nylon-6,6.

Food Additive: Used as an acidity regulator.

Methanol

Fuel: Used as a fuel and fuel additive.

Chemical Feedstock: Used in the production of formaldehyde and other chemicals.

Pentanedioic Acid

Polyesters: Used in the production of biodegradable polyesters.

Mechanism of Action

Butanedioic Acid

Metabolic Pathways: Involved in the Krebs cycle, converting to fumarate.

Signaling Molecule: Functions as a signaling molecule in cellular metabolism.

2-Butoxyethanol

Comparison with Similar Compounds

Butanedioic Acid

Similar Compounds: Malonic acid, glutaric acid, adipic acid.

Uniqueness: Functions as an intermediate in the Krebs cycle.

2-Butoxyethanol

Similar Compounds: 2-methoxyethanol, 2-ethoxyethanol.

Uniqueness: Widely used as a solvent with low volatility.

2-Ethylhexan-1-ol

Similar Compounds: 1-octanol, 2-octanol.

Uniqueness: Branched structure provides unique solvent properties.

Hexanedioic Acid

Similar Compounds: Glutaric acid, pimelic acid.

Uniqueness: Key monomer for nylon-6,6 production.

Methanol

Similar Compounds: Ethanol, propanol.

Uniqueness: Simplest alcohol, used as a chemical feedstock.

Pentanedioic Acid

Similar Compounds: Succinic acid, adipic acid.

Uniqueness: Used in the production of biodegradable polyesters.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.